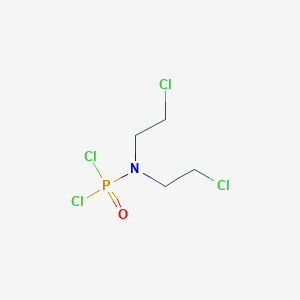

Bis(2-chloroethyl)phosphoramidic dichloride

Descripción

The exact mass of the compound Bis(2-chloroethyl)phosphoramidic dichloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64119. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2-chloroethyl)phosphoramidic dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-chloroethyl)phosphoramidic dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-dichlorophosphorylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl4NOP/c5-1-3-9(4-2-6)11(7,8)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPMYTNILJQKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl4NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155366 | |

| Record name | Phosphoramidic dichloride, bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-88-8 | |

| Record name | N,N-Bis(2-chloroethyl)phosphoramidic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoramidic dichloride, bis(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 127-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidic dichloride, bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl)phosphoramidic Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-chloroethyl)phosphoramidic dichloride (CAS No. 127-88-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)phosphoramidic dichloride, with the Chemical Abstracts Service (CAS) number 127-88-8, is a pivotal intermediate in the synthesis of several clinically significant chemotherapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its critical role in the development of nitrogen mustard-based anticancer drugs, most notably cyclophosphamide. As a highly reactive compound, a thorough understanding of its characteristics and handling is paramount for its safe and effective utilization in research and pharmaceutical manufacturing.

Chemical and Physical Properties

Bis(2-chloroethyl)phosphoramidic dichloride is a white to off-white crystalline solid at room temperature.[1][2] It is characterized by its high reactivity, particularly its sensitivity to moisture, which necessitates handling under inert and dry conditions.[2]

| Property | Value | Source |

| CAS Number | 127-88-8 | [1][2] |

| Molecular Formula | C₄H₈Cl₄NOP | [1][2] |

| Molecular Weight | 258.89 g/mol | [1][2] |

| Appearance | White to gray to brown powder/crystal | |

| Melting Point | 52.0 to 56.0 °C | [3] |

| Boiling Point | 125 °C at 0.7 mmHg | [3] |

| Purity | >98.0% (GC) | [2] |

Synthesis of Bis(2-chloroethyl)phosphoramidic dichloride

The primary industrial and laboratory-scale synthesis of bis(2-chloroethyl)phosphoramidic dichloride involves the reaction of bis(2-chloroethyl)amine hydrochloride with an excess of phosphorus oxychloride (POCl₃).

Reaction Scheme:

Caption: Synthesis of Cyclophosphamide.

Beyond cyclophosphamide, the reactivity of the P-Cl bonds allows for the synthesis of a variety of other phosphorodiamidates and related compounds by reacting it with different amines, alcohols, or other nucleophiles. [4]

Reactions of the Chloroethyl Groups:

The chloroethyl groups are also electrophilic and can undergo nucleophilic substitution reactions. This bifunctionality is the basis for the cytotoxic activity of the nitrogen mustards.

Mechanism of Action in Chemotherapy (as a Precursor)

Bis(2-chloroethyl)phosphoramidic dichloride itself is not the active cytotoxic agent. Its significance lies in its role as a stable precursor to the active metabolites of cyclophosphamide. Once cyclophosphamide is synthesized and administered, it undergoes metabolic activation in the liver by cytochrome P450 enzymes. This process ultimately leads to the formation of the active alkylating agent, phosphoramide mustard, and a toxic byproduct, acrolein. Phosphoramide mustard is a potent DNA alkylating agent. It forms covalent bonds with the N7 position of guanine bases in DNA, leading to the formation of inter- and intrastrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.

Caption: Pathway from Precursor to Cellular Effect.

Analytical Methods for Quality Control

Ensuring the purity of bis(2-chloroethyl)phosphoramidic dichloride is critical for its use in pharmaceutical synthesis. Several analytical techniques can be employed for its characterization and quality control.

-

Gas Chromatography (GC): A GC method, often with a flame ionization detector (FID), can be used to determine the purity of the compound. Given its thermal stability, GC is a suitable technique. A typical method would involve dissolving the sample in a dry, inert solvent and injecting it onto a capillary column. [2][3]* High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be utilized for purity assessment. A reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a common starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ³¹P NMR are invaluable for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the chloroethyl protons, while the ³¹P NMR will exhibit a single peak corresponding to the phosphorus atom in its specific chemical environment.

-

Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry can provide definitive structural identification by analyzing the fragmentation pattern of the molecule.

Safety and Handling

Bis(2-chloroethyl)phosphoramidic dichloride is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is classified as corrosive and causes severe skin burns and eye damage. [5]It is also toxic if swallowed, in contact with skin, or if inhaled. [6]There is also a suspicion of it causing cancer. [6]* Personal Protective Equipment (PPE): When handling this compound, it is essential to wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. [7]* Storage: The compound is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry, and well-ventilated area. [2]It should be kept in a tightly sealed, corrosion-resistant container. * Spill and Exposure Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [8] * Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [8] * Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. * Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. * Spills: Small spills should be absorbed with an inert material and placed in a sealed container for disposal as hazardous waste. [9]

-

Conclusion

Bis(2-chloroethyl)phosphoramidic dichloride is a compound of significant importance in the field of medicinal chemistry, particularly in the synthesis of anticancer agents. Its well-defined synthesis and reactivity make it a valuable building block. However, its hazardous nature necessitates a comprehensive understanding of its properties and strict adherence to safety protocols. This guide provides a foundation of technical information to aid researchers and drug development professionals in the safe and effective use of this critical chemical intermediate.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. labproinc.com [labproinc.com]

- 3. Bis(2-chloroethyl)phosphoramidic Dichloride | 127-88-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. asianpubs.org [asianpubs.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Phosphoramidic dichloride, bis(2-chloroethyl)- | C4H8Cl4NOP | CID 96271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. epa.gov [epa.gov]

- 9. nj.gov [nj.gov]

"Bis(2-chloroethyl)phosphoramidic dichloride" synthesis from bis(2-chloroethyl)amine hydrochloride

A Comprehensive Technical Guide to the Synthesis of Bis(2-chloroethyl)phosphoramidic Dichloride

Authored for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the synthesis of bis(2-chloroethyl)phosphoramidic dichloride from its precursor, bis(2-chloroethyl)amine hydrochloride. This key intermediate is fundamental in the production of several vital nitrogen mustard-based chemotherapeutic agents, including the widely used drug cyclophosphamide.[1][2][3] The following guide offers a detailed protocol grounded in established chemical principles, emphasizing experimental causality, procedural integrity, and critical safety considerations.

Core Principles: Reaction and Mechanism

The synthesis is a phosphorylation reaction wherein bis(2-chloroethyl)amine is converted into its corresponding phosphoramidic dichloride using phosphorus oxychloride (POCl₃).[1][4] The starting material, bis(2-chloroethyl)amine hydrochloride, is a stable salt form that is easier to handle than the free amine.[1]

Mechanism of Action: The reaction proceeds in two primary stages:

-

Deprotonation: The hydrochloride salt is first neutralized in situ using a tertiary amine base, typically triethylamine (Et₃N). The base abstracts the proton from the secondary ammonium ion, liberating the free bis(2-chloroethyl)amine. This step is crucial as the free amine is the active nucleophile required for the subsequent step.[4][5]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine performs a nucleophilic attack on the highly electrophilic phosphorus atom of phosphorus oxychloride. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing a chloride ion and forming the stable P-N bond of the desired product, bis(2-chloroethyl)phosphoramidic dichloride.[6]

The overall reaction can be summarized as follows:

(ClCH₂CH₂)₂NH·HCl + POCl₃ + Et₃N → (ClCH₂CH₂)₂N-P(O)Cl₂ + Et₃N·HCl

A visual representation of this synthetic workflow is provided below.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a common laboratory-scale procedure for the synthesis. All operations must be conducted in a well-ventilated chemical fume hood due to the hazardous nature of the reagents.[3]

Materials and Reagents:

-

Bis(2-chloroethyl)amine hydrochloride

-

Phosphorus oxychloride (POCl₃), reagent grade

-

Triethylamine (Et₃N), dried over KOH

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a calcium chloride or nitrogen gas inlet/outlet to protect from moisture[5]

-

Low-temperature bath (ice-water or ice-salt)

-

Standard glassware for work-up and filtration

Detailed Procedure:

-

Reaction Setup: In a dry three-necked flask equipped with a magnetic stir bar, dropping funnel, and a condenser fitted with a drying tube, suspend bis(2-chloroethyl)amine hydrochloride in anhydrous dichloromethane. The system should be under an inert atmosphere (e.g., nitrogen).[1][5]

-

Base Addition: Cool the suspension to 0-10°C using an ice bath.[4] Slowly add triethylamine dropwise to the stirring suspension. A molar equivalent of base is required to neutralize the hydrochloride salt. Some protocols use a slight excess to ensure complete reaction.[5]

-

Phosphorylation: While maintaining the low temperature, add phosphorus oxychloride dropwise to the reaction mixture via the dropping funnel.[1] This addition is exothermic and must be controlled to prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring overnight to ensure the reaction goes to completion.[5]

-

Work-up and Isolation:

-

The reaction will produce a precipitate of triethylamine hydrochloride. Remove this salt by suction filtration.[1][5]

-

Wash the filter cake with a small amount of anhydrous dichloromethane to recover any trapped product.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.[5]

-

-

Purification: The resulting crude product, often an orange-brown oil or a low-melting solid, can be used directly for subsequent reactions (like the synthesis of cyclophosphamide) or purified further.[5] High-vacuum distillation is a potential method for purification.[5][7]

Data Summary and Characterization

The following table summarizes typical reaction parameters derived from literature procedures.

| Parameter | Value/Condition | Rationale & Causality | Reference |

| Solvent | Anhydrous Dichloromethane | Aprotic and inert, prevents reaction with POCl₃ and dissolves reactants. | [1][5] |

| Base | Triethylamine | Neutralizes the HCl salt to generate the free amine nucleophile. | [4][5] |

| Temperature | 0-10°C (addition), then RT | Controls the exothermic reaction during addition; RT allows for completion. | [4] |

| Reaction Time | Several hours to overnight | Ensures complete conversion of the starting material. | [1][5] |

| Molar Ratio | Amine HCl:Base:POCl₃ ≈ 1:1.1:1 | A slight excess of base ensures full deprotonation. | [4][5] |

| Yield | 89-92% (crude) | High conversion is typically achieved under these conditions. | [5] |

Product Characterization:

The identity and purity of the synthesized bis(2-chloroethyl)phosphoramidic dichloride must be confirmed.

-

Physical Properties: The pure compound is a white solid with a melting point of approximately 52-56°C.[7][8] It is sensitive to moisture.[8]

-

NMR Spectroscopy:

-

Gas Chromatography (GC): Can be used to assess the purity of the final product.[7]

Critical Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when handling the materials involved in this synthesis.

Reagent-Specific Hazards:

-

Bis(2-chloroethyl)amine hydrochloride: This is a nitrogen mustard derivative and a potent alkylating agent. It is hazardous, a suspected carcinogen, and can cause severe skin burns and eye damage.[3] All handling must occur within a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[3]

-

Phosphorus Oxychloride (POCl₃): This substance is extremely hazardous.

-

Corrosivity and Toxicity: It is highly corrosive, causing severe burns to skin, eyes, and the respiratory tract.[9][10] Inhalation can be fatal.[11]

-

Reactivity: It reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[9][12] It is moisture-sensitive and must be handled under an inert, dry atmosphere.[9][11]

-

Handling: Always use POCl₃ in a chemical fume hood.[9] Ensure safety showers and eyewash stations are immediately accessible.[13] Wear robust PPE, including a face shield, and consider respiratory protection for larger quantities.[10][11]

-

Procedural Hazards:

-

Anhydrous Conditions: The reaction's sensitivity to water is a major safety and procedural concern. The presence of moisture can lead to violent quenching of POCl₃ and hydrolysis of the product, generating HCl gas.[9][12] All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

-

Exothermic Reaction: The addition of POCl₃ is exothermic. A controlled, slow addition at low temperatures is essential to maintain control of the reaction.

The detailed reaction mechanism is visualized below.

Caption: Detailed mechanism: Deprotonation and subsequent nucleophilic attack.

References

-

Jalalifar, et al. Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Bulletin of the Korean Chemical Society. [Link]

-

Royal Society of Chemistry. Supporting Information Experimental General procedures The product distribution of the reaction of PCl3 for the synthesis of chl.[Link]

-

ProQuest. Synthesis and Characterization of 2-[Bis(2-Chloroethyl)Amino]-1,3,2-Oxazaphospholidin-2-Oxides and -Sulfide Derivatives.[Link]

- Google Patents.Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.

-

Gujarat Pollution Control Board. Manufacturing Process.[Link]

-

Acros Organics. Phosphorus oxychloride - SAFETY DATA SHEET.[Link]

-

Lanxess. Phosphorus oxychloride - Product Safety Assessment.[Link]

-

Oreate AI. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.[Link]

-

Wikipedia. Phosphoryl chloride.[Link]

-

ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Characterization of 2-[Bis(2-Chloroethyl)Amino]-1,3,2-Oxazaphospholidin-2-Oxides and -Sulfide Derivatives - ProQuest [proquest.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 7. Bis(2-chloroethyl)phosphoramidic Dichloride | 127-88-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. labproinc.com [labproinc.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. lanxess.com [lanxess.com]

- 11. opcw.org [opcw.org]

- 12. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

"Bis(2-chloroethyl)phosphoramidic dichloride" safety data sheet (SDS)

Handling, Safety, and Synthetic Application of High-Potency Alkylating Precursors

Executive Summary: The Dual-Hazard Profile

Bis(2-chloroethyl)phosphoramidic dichloride (CAS 127-88-8) represents a critical junction in oncology drug development. As the immediate precursor to Cyclophosphamide and Ifosfamide , it is indispensable for synthesizing nitrogen mustard-based antineoplastics.[1]

However, this utility comes with a severe "Dual-Hazard" profile that distinguishes it from standard laboratory reagents:

-

Inorganic Reactivity: The dichlorophosphoryl (

) moiety is acutely moisture-sensitive, releasing corrosive hydrochloric acid (HCl) fumes upon contact with ambient humidity. -

Biological Toxicity: The bis(2-chloroethyl)amine tail retains the potent alkylating capability of sulfur/nitrogen mustards, capable of forming DNA cross-links via aziridinium ion intermediates.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a self-validating workflow for handling this compound with the rigor required for high-potency active pharmaceutical ingredients (HPAPIs).

Chemical Identity & Physical Properties[2][3][4]

Table 1: Physicochemical Profile

| Property | Specification | Operational Implication |

| Chemical Name | N,N-Bis(2-chloroethyl)phosphoramidic dichloride | Precursor to Cyclophosphamide |

| CAS Number | 127-88-8 | Verification ID for inventory |

| Formula | MW: 258.89 g/mol | |

| Physical State | White to gray crystalline powder | Dust hazard; inhalation risk is critical |

| Melting Point | 52.0 – 56.0 °C | Low melting point; store refrigerated to prevent caking |

| Solubility | Soluble in EtOAc, | Do not use aqueous washes during workup |

| Reactivity | Hydrolytic Instability | Releases HCl gas violently if quenched too fast |

Mechanism of Action & Toxicity

To understand the safety protocols, one must understand the mechanism. The toxicity is not merely "poisonous"; it is genotoxic. The molecule functions as a bifunctional alkylating agent.

The Aziridinium Trap

In aqueous or physiological environments, the chloroethyl side chains undergo intramolecular cyclization. This forms a highly electrophilic aziridinium ion , which attacks the N-7 position of guanine in DNA.

Figure 1: The alkylation pathway. Note that while the P-Cl bond hydrolyzes to P-OH (acidic), the N-chloroethyl tail is responsible for the permanent genetic damage.

Engineering Controls & PPE Strategy

Standard nitrile gloves are insufficient for prolonged contact with nitrogen mustards. The lipophilic nature of the chloroethyl group allows permeation.

PPE Hierarchy

-

Primary Barrier: Silver Shield® (Laminate) gloves. These provide the highest permeation resistance.

-

Secondary Barrier: Nitrile gloves (worn over Silver Shield for dexterity).

-

Respiratory: If handling powder outside a glovebox, a Powered Air Purifying Respirator (PAPR) with acid gas/HEPA cartridges is mandatory.

-

Body: Tyvek® lab coat or chemically resistant apron.

Engineering Setup[1][7][8]

-

Solid Handling: Weighing must occur in a Glove Box or a Static-Free Powder Hood .

-

Reaction Setup: All reactions involving the P-Cl bond must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques to prevent atmospheric moisture from generating HCl gas and degrading the reagent.

Validated Experimental Protocol: Synthesis Application

Context: A typical workflow involves reacting Bis(2-chloroethyl)phosphoramidic dichloride with an amino-alcohol to close the ring and form a Cyclophosphamide analog.[2]

Reagents

-

Bis(2-chloroethyl)phosphoramidic dichloride (1.0 eq)[3]

-

3-Amino-1-propanol (1.0 eq)

-

Triethylamine (

) (2.0 eq - Critical for scavenging HCl) -

Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel.

-

Purge with Argon for 15 minutes.

-

-

Solubilization:

-

Dissolve Bis(2-chloroethyl)phosphoramidic dichloride in anhydrous DCM. Note: If the solution turns cloudy immediately, your DCM is wet, and the reagent is degrading.

-

-

Controlled Addition (The Exotherm):

-

Cool the RBF to 0°C using an ice bath. The reaction with amines is exothermic.

-

Mix the 3-amino-1-propanol with the Triethylamine in a separate vessel.

-

Add the amine/base mixture dropwise over 30 minutes.

-

Validation Check: Monitor internal temperature; do not exceed 5°C.

-

-

Reaction Monitoring:

-

Allow to warm to Room Temperature (RT) and stir for 12-24 hours.

-

TLC Monitoring: Use a stain (e.g.,

or Ninhydrin). The starting material (dichloride) is highly polar and hydrolytically unstable on silica; look for the disappearance of the amine com-spot.

-

-

Workup (Safety Critical):

-

Filter off the Triethylamine Hydrochloride salt (white solid) using a fritted glass funnel.

-

Concentrate the filtrate under reduced pressure.[1]

-

Warning: Do not use an aqueous wash unless absolutely necessary, as residual P-Cl bonds will generate heat and acid.

-

Emergency Response & Decontamination

In the event of a spill, the goal is to neutralize the alkylating potential and the acidic potential without generating a violent reaction.

Decontamination Solution (The "Rescue Mix"):

-

5% Sodium Thiosulfate (

) -

5% Sodium Bicarbonate (

) -

Dissolved in 50:50 Water/Acetone.

-

Role of Thiosulfate: Nucleophile that rapidly reacts with the alkylating arms, rendering them harmless.

-

Role of Bicarbonate: Neutralizes the HCl generated from P-Cl hydrolysis.

-

Role of Acetone: Solubilizes the organic mustard to allow the aqueous salts to react.

-

Figure 2: Emergency decontamination workflow. The 4-NBP Test refers to 4-(p-nitrobenzyl)pyridine, a colorimetric indicator for alkylating agents.

Waste Disposal

All contaminated solids, gloves, and quenched solutions must be labeled as "Cytotoxic/Genotoxic Waste" and incinerated. Never dispose of down the drain, even after quenching.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96271, Phosphoramidic dichloride, bis(2-chloroethyl)-. Retrieved from [Link]

- Friedman, O. M., & Seligman, A. M. (1954).Preparation of N-Phosphorylated Derivatives of Bis-beta-chloroethylamine. Journal of the American Chemical Society, 76(3), 655–658. (Seminal synthesis reference).

-

Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

- Gomei, T., et al. (2016).Method of production of N,N-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine-2-amine 2-oxide (Cyclophosphamide). World Intellectual Property Organization, WO2016156927A1.

Sources

- 1. Dichlorophosphinic bis(2-chloroethyl)amide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]

- 3. Phosphoramidic dichloride, bis(2-chloroethyl)- | C4H8Cl4NOP | CID 96271 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of Bis(2-chloroethyl)phosphoramidic Dichloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential precautions and procedures for the safe handling of Bis(2-chloroethyl)phosphoramidic dichloride (CAS No. 127-88-8). As a highly reactive and toxic compound, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document moves beyond a simple recitation of safety rules to provide a deeper understanding of the chemical principles that underpin these essential precautions.

Understanding the Inherent Risks: Chemical Properties and Toxicological Profile

Bis(2-chloroethyl)phosphoramidic dichloride is a solid, appearing as a white to gray or brown powder or crystal.[1][2] It is a bifunctional alkylating agent and a key intermediate in the synthesis of several compounds, most notably the chemotherapeutic drug cyclophosphamide.[3][4] Its hazardous nature stems from the convergence of two reactive moieties: the bis(2-chloroethyl)amine group, characteristic of nitrogen mustards, and the phosphoramidic dichloride group.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Bis(2-chloroethyl)phosphoramidic dichloride is presented in Table 1. Its solid-state at room temperature can mitigate some risks associated with volatile liquids, but the potential for dust generation during handling presents a significant inhalation hazard.[1][2] Of particular note is its moisture sensitivity; the compound readily hydrolyzes, releasing hydrochloric acid, which contributes to its corrosive nature.[2]

| Property | Value | Source(s) |

| CAS Number | 127-88-8 | [5] |

| Molecular Formula | C₄H₈Cl₄NOP | [5] |

| Molecular Weight | 258.89 g/mol | [5] |

| Appearance | White to Gray to Brown powder to crystal | [1][2] |

| Melting Point | 52.0 to 56.0 °C | [1][2] |

| Boiling Point | 125 °C at 0.7 mmHg | [2] |

| Reactivity | Moisture sensitive, Corrosive to metals | [1][2] |

Mechanism of Toxicity: The Alkylating Threat

The primary toxicological concern with Bis(2-chloroethyl)phosphoramidic dichloride is its action as an alkylating agent, a property it shares with other nitrogen mustards.[6][7] The toxicity is not immediate but follows a cascade of intracellular reactions. The core of its reactivity lies in the intramolecular cyclization of the 2-chloroethyl groups to form a highly strained and electrophilic aziridinium ion. This reactive intermediate is the ultimate alkylating species, readily attacking nucleophilic sites on biological macromolecules.[7]

The primary target of this alkylation is DNA. The aziridinium ion can react with the nitrogen and oxygen atoms of nucleotide bases, particularly the N7 position of guanine.[4] As a bifunctional agent, one molecule of Bis(2-chloroethyl)phosphoramidic dichloride can alkylate two separate nucleophilic sites, leading to the formation of intra-strand and, more critically, inter-strand cross-links in the DNA double helix.[4][8] These cross-links prevent DNA strand separation, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[7] This cytotoxic mechanism is the basis for the use of related compounds in cancer chemotherapy, but it also underscores the significant health risks to laboratory personnel upon exposure.[4]

Figure 1: Mechanism of DNA alkylation.

The phosphoramidic dichloride moiety is also highly reactive towards nucleophiles, including water. Its hydrolysis contributes to the compound's corrosivity and can influence its stability and reactivity in solution.[9]

Hazard Identification and Classification

Bis(2-chloroethyl)phosphoramidic dichloride is classified as a highly hazardous substance. A summary of its GHS hazard classifications is provided below.

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[5]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[5]

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[5]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[5]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[5]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[5]

-

Carcinogenicity (Category 2): Suspected of causing cancer.[5]

-

Corrosive to Metals (Category 1): May be corrosive to metals.[6]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the severe hazards associated with Bis(2-chloroethyl)phosphoramidic dichloride, a stringent combination of engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Glove Box: For procedures with a higher risk of aerosol generation or when handling larger quantities, the use of a glove box provides an additional layer of containment.

-

Ventilated Enclosure: Weighing of the solid should be performed in a ventilated balance enclosure or by using a tare method within the fume hood to minimize the risk of inhaling fine particles.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when working with this compound.

-

Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended. Inspect gloves for any signs of degradation or perforation before and during use.

-

Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and dust.

-

Lab Coat: A flame-retardant lab coat with long sleeves and a secure closure must be worn.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to control exposure, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage: Procedural Discipline

Meticulous adherence to safe handling and storage protocols is critical to prevent exposure and ensure the stability of the compound.

General Handling Precautions

-

Avoid Inhalation, Ingestion, and Skin Contact: This is the cardinal rule. All procedures should be designed to minimize the possibility of these routes of exposure.

-

Work in a Well-Ventilated Area: As stated previously, a chemical fume hood is the minimum requirement.

-

Keep Containers Tightly Closed: Due to its moisture sensitivity, the container should be securely sealed when not in use and stored under an inert atmosphere if possible.[2]

-

Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.

-

Chemical Incompatibility: Avoid contact with strong oxidizing agents, strong bases, and water.[6] The phosphoramidic dichloride group is susceptible to nucleophilic attack by alcohols, so care should be taken when using alcoholic solvents.[9]

Storage

-

Designated Storage Area: Store in a well-ventilated, dry, and cool place, away from incompatible materials.

-

Corrosion-Resistant Container: The primary container should be corrosion-resistant.[1]

-

Secondary Containment: Store the primary container within a labeled, compatible secondary container to contain any potential leaks.

-

Inert Atmosphere: For long-term storage, consider storing under an inert gas such as argon or nitrogen to prevent hydrolysis.[2]

Experimental Protocol: Synthesis of Cyclophosphamide

To provide a practical context for handling Bis(2-chloroethyl)phosphoramidic dichloride, the following is a representative, step-by-step protocol for its use in the synthesis of cyclophosphamide. This protocol should be adapted and optimized based on specific laboratory conditions and risk assessments.

Figure 2: Workflow for cyclophosphamide synthesis.

Materials:

-

Bis(2-chloroethyl)amine hydrochloride

-

Phosphorus oxychloride (POCl₃)

-

3-Aminopropan-1-ol

-

Triethylamine

-

Anhydrous aprotic solvent (e.g., dichloromethane, toluene)[2][8]

-

Hydrochloric acid (for work-up)

-

Sodium bicarbonate solution (for work-up)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: Assemble a multi-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the entire apparatus is dry and purged with an inert gas.

-

Initial Charge: In the reaction flask, suspend Bis(2-chloroethyl)amine hydrochloride in the anhydrous aprotic solvent.[2]

-

Base Addition: Add triethylamine to the suspension. This will neutralize the hydrochloride salt, liberating the free amine.[2]

-

Formation of the Dichloride: Cool the mixture to a low temperature (e.g., 0-5 °C) using an ice bath. Slowly add phosphorus oxychloride dropwise from the dropping funnel, maintaining the low temperature. This in situ reaction forms Bis(2-chloroethyl)phosphoramidic dichloride.[8]

-

Cyclization: In a separate flask, prepare a solution of 3-aminopropan-1-ol and triethylamine in the same anhydrous solvent. Add this solution dropwise to the reaction mixture, again maintaining a low temperature.[8]

-

Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to overnight, monitoring the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.[2]

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude cyclophosphamide can then be purified by crystallization from an appropriate solvent system.

Emergency Procedures: Rapid and Informed Response

In the event of an exposure or spill, immediate and correct action is crucial.

In Case of Exposure

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

In Case of a Spill

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Contain: For small spills, if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

-

Neutralize (with caution): A solution of sodium hydroxide or sodium hypochlorite can be used to decontaminate surfaces contaminated with related nitrogen mustards, but these reactions can be complex and may produce other toxic byproducts.[10] A thorough wipe-down with a compatible solvent followed by washing with soap and water is a safer initial approach for small-scale decontamination. For large spills, or if you are unsure, contact your institution's environmental health and safety department.

-

Disposal: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Waste Disposal and Decontamination

-

Waste Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Decontamination of Equipment: Glassware and equipment should be decontaminated by rinsing with a suitable solvent in a fume hood, followed by washing with a strong base solution (e.g., alcoholic KOH) if compatible, and then a final rinse with water and detergent.

Conclusion: A Culture of Safety

Bis(2-chloroethyl)phosphoramidic dichloride is a valuable reagent in chemical synthesis but demands the utmost respect and caution. By understanding its chemical reactivity and the molecular basis of its toxicity, researchers can move beyond rote memorization of safety rules to a more profound and ingrained culture of safety. The procedures outlined in this guide are intended to provide a robust framework for the safe handling of this and other highly hazardous compounds. Always consult your institution's specific safety protocols and perform a thorough risk assessment before commencing any work.

References

- US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)

- WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)

-

Bis(2-chloroethyl)ethylamine | C6H13Cl2N | CID 10848 - PubChem. (URL: [Link])

-

Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl) - PubMed. (URL: [Link])

-

Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide - PMC - NIH. (URL: [Link])

-

Bis-chloroethyl amino as alkylating agents via aziridinium cation. (URL: [Link])

-

How to replace Cl of chlorodiazaphospholidine derivatives with N of N,N-bis(2-chloroethyl)amine hydrochloride? | ResearchGate. (URL: [Link])

-

(HN-1), N-METHYL-BIS(2-Chloroethyl)amine - DTIC. (URL: [Link])

-

Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. (URL: [Link])

-

Phosphoramidic dichloride, bis(2-chloroethyl)- | C4H8Cl4NOP | CID 96271 - PubChem. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]

- 4. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphoramidic dichloride, bis(2-chloroethyl)- | C4H8Cl4NOP | CID 96271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis(2-chloroethyl)ethylamine | C6H13Cl2N | CID 10848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]

The Gateway to Oxazaphosphorines: A Technical Guide to Bis(2-chloroethyl)phosphoramidic Dichloride

Executive Summary

Bis(2-chloroethyl)phosphoramidic dichloride (CAS: 127-88-8) is the linchpin intermediate in the synthesis of oxazaphosphorine nitrogen mustards, most notably Cyclophosphamide and Ifosfamide .[1] Its chemical utility lies in its dual-electrophilic phosphorus center, which serves as a structural bridge between the cytotoxic nitrogen mustard moiety and the metabolic "masking" ring.

This guide details the synthesis, reactivity, and handling of this critical precursor.[1][2] It is designed for medicinal chemists and process engineers requiring a rigorous understanding of how to manipulate this moisture-sensitive intermediate to generate high-purity prodrugs.

Part 1: Chemical Identity & Structural Significance

The molecule functions as a "chemical lock." By phosphorylating the nitrogen atom of the mustard group, the electron-withdrawing phosphoryl (

| Property | Data |

| IUPAC Name | N,N-bis(2-chloroethyl)phosphoramidic dichloride |

| Formula | |

| Molecular Weight | 258.90 g/mol |

| Physical State | Viscous oil or low-melting solid (MP: ~54°C) |

| Reactivity | Highly electrophilic; hydrolyzes rapidly to phosphoramidic acid |

| Key Function | Precursor to Cyclophosphamide (ring closure with 3-aminopropanol) |

Part 2: Synthetic Pathway & Experimental Protocols

The Synthesis of Bis(2-chloroethyl)phosphoramidic Dichloride

The synthesis involves the phosphorylation of Nor-nitrogen mustard (Bis(2-chloroethyl)amine) using Phosphorus Oxychloride (

Reagents & Equipment

-

Precursor: Bis(2-chloroethyl)amine hydrochloride (dried under vacuum).[3]

-

Reagent: Phosphorus oxychloride (

), freshly distilled.[4] -

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane.

-

Base: Triethylamine (TEA) or N-methylmorpholine (to scavenge HCl).

-

Apparatus: 3-neck round bottom flask, reflux condenser, nitrogen inlet, Schlenk line.

Step-by-Step Protocol

-

Preparation: Charge the reaction vessel with Bis(2-chloroethyl)amine HCl (1.0 eq) and anhydrous DCM under a positive pressure of nitrogen.

-

Phosphorylation: Cool the suspension to 0–5°C. Add

(1.0–1.1 eq) dropwise via a pressure-equalizing addition funnel. -

Base Addition: Slowly add Triethylamine (2.0 eq) to the mixture. Note: The reaction is exothermic.[4] Control the rate to maintain internal temperature <10°C.

-

Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 40°C for DCM) for 6–12 hours. Monitor reaction progress via

NMR (Target shift: disappearance of -

Work-up:

-

Cool to room temperature.

-

Filter off the precipitated triethylamine hydrochloride salt under inert atmosphere.

-

Concentrate the filtrate under reduced pressure to yield the crude intermediate as a viscous, pale-yellow oil.

-

Validation: The product is often used directly in the next step due to instability, but can be recrystallized from ether/hexane if solidification is required.

-

Downstream Application: Cyclization to Cyclophosphamide

The dichloride intermediate is reacted with 3-aminopropanol to close the oxazaphosphorine ring.

Protocol

-

Dissolve the crude Bis(2-chloroethyl)phosphoramidic dichloride in anhydrous dioxane or DCM.

-

Add a solution of 3-aminopropanol (1.0 eq) and Triethylamine (2.0 eq) dropwise at 0°C.

-

Stir at room temperature for 18 hours.

-

Wash with water, dry over

, and recrystallize from ether/acetone to obtain Cyclophosphamide.

Part 3: Visualization of Chemical Logic

Synthesis Workflow

The following diagram illustrates the conversion of the amine salt to the prodrug via the dichloride intermediate.

Caption: Figure 1. Synthetic route from Nor-nitrogen mustard to Cyclophosphamide, highlighting the central role of the phosphoramidic dichloride intermediate.

Metabolic Activation Pathway

Understanding why we synthesize this molecule requires visualizing its metabolic fate. The P-N bond established by the intermediate is stable until hepatic activation.

Caption: Figure 2.[5] The metabolic activation pathway.[1] The intermediate described in this guide creates the stable scaffold (CP) that transports the mustard to the liver.

Part 4: Safety & Toxicology (HSE)

Bis(2-chloroethyl)phosphoramidic dichloride is a potent vesicant and alkylating agent. It must be handled with extreme caution in a containment facility (Class II Biosafety Cabinet or Glovebox).

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H301, H311, H331 | Toxic if swallowed, in contact with skin, or inhaled.[6] |

| Corrosive | H314 | Causes severe skin burns and eye damage (hydrolyzes to acid on skin). |

| Carcinogenicity | H351 | Suspected of causing cancer (due to alkylating capability). |

Neutralization Protocol: Spills should be neutralized immediately with a solution of 5% Sodium Hydroxide (NaOH) or concentrated bleach to hydrolyze the P-Cl bonds and deactivate the alkylating moiety.

References

-

BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Synthesis of Cyclophosphamide Using Bis(2-chloroethyl)amine Hydrochloride.[1][2] BenchChem Technical Support.[1][2] Link

-

Friedman, O. M., & Seligman, A. M. (1954).[7][8] Preparation of N-Phosphorylated Derivatives of Bis-beta-chloroethylamine. Journal of the American Chemical Society, 76(3), 655–658. Link

-

PubChem. (2025).[6] Phosphoramidic dichloride, bis(2-chloroethyl)- (Compound Summary). National Library of Medicine. Link

-

Zon, G. (2021).[7] Chemistry, Cyclophosphamide, Cancer Chemotherapy, and Serendipity: Sixty Years On.[7][9] Substantia, 5(1).[7] Link

-

Emadi, A., Jones, R. J., & Brodsky, R. A. (2009). Cyclophosphamide and cancer: golden anniversary. Nature Reviews Clinical Oncology, 6(11), 638-647. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Phosphoramidic dichloride, bis(2-chloroethyl)- | C4H8Cl4NOP | CID 96271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemistry, Cyclophosphamide, Cancer Chemotherapy, and Serendipity: Sixty Years On | Substantia [riviste.fupress.net]

- 8. Cyclophosphamide - Wikipedia [en.wikipedia.org]

- 9. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes and Protocols: The Pivotal Role of Triethylamine in Reactions with Bis(2-chloroethyl)phosphoramidic Dichloride

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of triethylamine (TEA) in synthetic reactions involving N,N-bis(2-chloroethyl)phosphoramidic dichloride. This key intermediate is fundamental to the synthesis of various cytotoxic agents, most notably the cyclophosphamide family of anticancer drugs. We will delve into the mechanistic functions of triethylamine, not only as a conventional base but as a critical acid scavenger that dictates reaction efficiency and product yield. Detailed, field-proven protocols, safety considerations, and troubleshooting advice are provided to ensure reliable and reproducible outcomes in the laboratory.

Introduction: The Synthetic Challenge

N,N-bis(2-chloroethyl)phosphoramidic dichloride is a powerful bifunctional electrophile, containing a reactive dichlorophosphamido group and the cytotoxic bis(2-chloroethyl)amine "nitrogen mustard" warhead. Its reaction with nucleophiles, such as alcohols or amines, is a cornerstone for creating a library of phosphorodiamidates and other analogues for chemotherapeutic screening.[1][2] A common synthetic route involves the reaction of bis(2-chloroethyl)amine hydrochloride with a phosphorylating agent like phosphorus oxychloride (POCl₃) or a pre-formed phosphorodichloridate.[3][4]

This process, however, is not without its challenges. The reaction liberates stoichiometric amounts of hydrogen chloride (HCl), a byproduct that can protonate starting materials, nucleophilic reagents, or the desired product, thereby arresting the reaction and promoting undesirable side-product formation. The successful execution of these syntheses hinges on the effective in-situ neutralization of this generated acid. This is the primary role of triethylamine.

The Dual Mechanism of Triethylamine in Phosphoramidate Synthesis

Triethylamine (Et₃N) is a sterically hindered, non-nucleophilic tertiary amine that serves two indispensable functions in this context: as a proton abstractor (base) and as a hydrogen halide scavenger.[5][6][7]

Function 1: In-Situ Generation of the Nucleophile

The precursor, bis(2-chloroethyl)amine, is often supplied as a more stable hydrochloride salt. In this form, the nitrogen atom is protonated and non-nucleophilic. The first critical role of triethylamine is to deprotonate this ammonium salt, liberating the free, nucleophilic secondary amine required to attack the electrophilic phosphorus center.

R₂NH·HCl + Et₃N ⇌ R₂NH + Et₃N·HCl (where R = -CH₂CH₂Cl)

Function 2: Irreversible HCl Scavenging

During the phosphorylation step—the reaction between the free bis(2-chloroethyl)amine and the phosphoramidic dichloride (or its precursor)—a molecule of HCl is eliminated for each P-Cl bond that is substituted. Triethylamine avidly sequesters this byproduct, forming the insoluble salt, triethylamine hydrochloride (Et₃N·HCl).[4][5]

R₂NH + R'OP(O)Cl₂ → R₂N-P(O)(Cl)-OR' + HCl HCl + Et₃N → Et₃N·HCl (precipitate)

This acid scavenging is crucial for several reasons:

-

Driving Equilibrium: By irreversibly removing a product (HCl), TEA drives the reaction forward to completion, in accordance with Le Châtelier's principle.

-

Protecting Reagents: It prevents the protonation and deactivation of the free bis(2-chloroethyl)amine nucleophile.

-

Preventing Degradation: It protects the final phosphoramidate product from acid-catalyzed hydrolysis or other degradation pathways.

The formation of a white precipitate (triethylamine hydrochloride) is often the first visual confirmation that the desired reaction is proceeding.[1]

Mechanistic Workflow Diagram

The following diagram illustrates the essential roles of triethylamine in the reaction cascade.

Caption: Dual roles of Triethylamine (TEA) in phosphoramidate synthesis.

Application Protocol: Synthesis of a Phenyl-Substituted Phosphorodiamidate

This protocol details the synthesis of Phenyl N,N-bis(2-chloroethyl)phosphorodiamidate, a representative reaction demonstrating the principles discussed.[1]

Safety Precautions

-

HIGHLY TOXIC: Bis(2-chloroethyl)amine hydrochloride and the resulting products are potent alkylating agents and suspect carcinogens.[8][9] Handle with extreme caution in a certified chemical fume hood.

-

PERSONAL PROTECTIVE EQUIPMENT (PPE): Always wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.[9]

-

REAGENT HAZARDS: Phosphorus oxychloride and related dichloridates are corrosive and react violently with water. Triethylamine is flammable and corrosive. Handle all reagents under an inert atmosphere (Nitrogen or Argon).

-

WASTE DISPOSAL: All waste must be quenched and disposed of according to institutional hazardous waste protocols.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (for 10 mmol scale) | Equivalents | Notes |

| Bis(2-chloroethyl)amine hydrochloride | 821-48-7 | 178.48 | 1.78 g (10 mmol) | 1.0 | Highly toxic, handle with care. |

| Phenyl phosphorodichloridate | 770-12-7 | 210.99 | 2.11 g (10 mmol) | 1.0 | Corrosive, moisture-sensitive. |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.8 mL (2.02 g, 20 mmol) | 2.0 | Anhydrous grade, freshly distilled. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~100 mL | - | Anhydrous, <50 ppm water. |

| Hydrochloric Acid (HCl), 1 M | 7647-01-0 | - | ~50 mL | - | For workup. |

| Sat. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | ~50 mL | - | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | For drying. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Protocol

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

-

Reagent Charging: To the flask, add bis(2-chloroethyl)amine hydrochloride (1.78 g, 10 mmol). Via syringe, add anhydrous dichloromethane (75 mL), followed by anhydrous triethylamine (2.8 mL, 20 mmol).[1] Causality Note: Using two equivalents of TEA is crucial; the first equivalent deprotonates the amine hydrochloride starting material, while the second is poised to scavenge the HCl generated during the reaction.[10]

-

Cooling: Place the flask in an ice-water bath and stir the resulting slurry for 15 minutes at 0 °C.

-

Addition of Electrophile: In a separate dry flask, dissolve phenyl phosphorodichloridate (2.11 g, 10 mmol) in anhydrous dichloromethane (25 mL). Transfer this solution to the dropping funnel.

-

Reaction: Add the phosphorodichloridate solution dropwise to the stirred, cooled amine slurry over approximately 30 minutes. A thick white precipitate of triethylamine hydrochloride will form. Causality Note: Slow, cooled addition is necessary to control the exothermic reaction and minimize potential side reactions.

-

Incubation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Let it stir overnight (12-16 hours) to ensure the reaction goes to completion.[1]

-

Workup - Filtration: Remove the solid triethylamine hydrochloride by suction filtration through a Büchner funnel, washing the filter cake with a small amount of fresh DCM (~20 mL).[1][10]

-

Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Further dry the resulting oil or solid under high vacuum to remove residual solvent.[1][10]

-

Purification: The crude product, typically an oil, can be used directly or purified further by silica gel column chromatography if high purity is required.[10]

Troubleshooting and Key Considerations

| Issue | Potential Cause | Recommended Solution |

| Low or No Reaction | 1. Wet reagents/solvents. 2. Impure starting materials. 3. Insufficient TEA. | 1. Ensure all solvents are anhydrous and reagents are dry. 2. Check purity of starting materials by NMR or other methods. 3. Use at least 2 equivalents of high-purity TEA. |

| Formation of Side Products | 1. Reaction temperature too high. 2. Use of a stronger base. | 1. Maintain controlled, slow addition at 0 °C. 2. Avoid stronger bases like DBU or metal alkoxides which can promote elimination of HCl from the chloroethyl arms.[1] |

| Difficult Workup | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite. |

| Product is an Inseparable Mixture | Incomplete reaction or presence of hydrolyzed starting material. | Monitor reaction progress by TLC or ³¹P NMR before workup. If incomplete, allow for longer reaction time or add a slight excess of the electrophile. |

Conclusion

Triethylamine is not merely an additive but a critical enabler in the synthesis of phosphorodiamidates from bis(2-chloroethyl)phosphoramidic dichloride and its precursors. Its dual functionality as a base to activate the nucleophile and as an acid scavenger to drive the reaction to completion makes it the reagent of choice for these transformations. By understanding its mechanistic role and adhering to stringent anhydrous and safety protocols, researchers can reliably synthesize these important precursors for the development of novel chemotherapeutic agents.

References

- Multichem Exports. (n.d.). Triethylamine hydrochloride International Distributor.

- Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(18), 10331-10334.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Cyclophosphamide Using Bis(2-chloroethyl)amine Hydrochloride.

- BenchChem. (n.d.). Synthesis routes of Bis(2-chloroethyl)phosphoramidic dichloride.

- Misiura, K. (2018). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. Google Patents.

- Pankiewicz, K. W., et al. (1990). Synthesis and antitumor activity of cyclophosphamide analogues. 3. Preparation, molecular structure determination and anticancer screening of racemic cis- and trans-4-phenylcyclophosphamide. Journal of Medicinal Chemistry, 33(11), 3040-3046.

-

Bhat, A. R., et al. (2014). Triethylamine: An efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Journal of Materials and Environmental Science, 5(5), 1653-1657. Retrieved from [Link]

- Santa Clara Organics. (n.d.). Bis(2-chloroethyl)amine hydrochloride - SAFETY DATA SHEET.

- CDH Fine Chemical. (n.d.). Bis-2-Chloro Ethylamine Hydrochloride MATERIAL SAFETY DATA SHEET.

- National Toxicology Program. (1998). Nomination Background: Triethylamine.

- BenchChem. (n.d.). Triethylamine Hydrochloride | High-Purity Reagent.

- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Bis(2-chloroethyl)ether.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Bis(2-chloroethyl)amine hydrochloride.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and antitumor activity of cyclophosphamide analogues. 3. Preparation, molecular structure determination and anticancer screening of racemic cis- and trans-4-phenylcyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]

- 5. Triethylamine hydrochloride Exporter | Triethylamine hydrochloride Exporting Company | Triethylamine hydrochloride International Distributor [multichemexports.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Triethylamine Hydrochloride | High-Purity Reagent [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Synthesis routes of Bis(2-chloroethyl)phosphoramidic dichloride [benchchem.com]

Scale-up synthesis of cyclophosphamide from "Bis(2-chloroethyl)phosphoramidic dichloride"

This Application Note provides a comprehensive technical guide for the scale-up synthesis of Cyclophosphamide (CP) starting specifically from the intermediate

Application Note: Scale-Up Synthesis of Cyclophosphamide Monohydrate

Executive Summary

Cyclophosphamide (CP) remains a cornerstone alkylating agent in chemotherapy.[1] While various synthetic routes exist, the "Convergent Phosphorylation" route—reacting

This protocol details a scalable, self-validating methodology for this transformation, emphasizing exotherm management, HCl scavenging, and the critical isolation of the stable monohydrate form.

Critical Safety Directives (HSE)

WARNING: NITROGEN MUSTARD PRECURSOR The starting material and product are potent alkylating agents (blister agents).[1] Strict containment is mandatory.[1][2]

-

Engineering Controls: All operations must occur within a certified fume hood or negative-pressure isolator.[1]

-

PPE: Double nitrile gloves (minimum), Tyvek sleeves/suit, and full-face respirator or PAPR if outside a glovebox.

-

Decontamination: Prepare a 10% aqueous NaOH or Sodium Thiosulfate solution for immediate neutralization of spills.[1]

-

Waste: All aqueous waste streams must be quenched with alkali before disposal to hydrolyze active alkylating species.[1]

Reaction Mechanism & Pathway

The synthesis involves a double nucleophilic substitution at the phosphorus center.[1] The 3-amino-1-propanol acts as a bidentate nucleophile.[1] The order of addition and temperature control dictates the selectivity, favoring ring closure over polymerization.

Figure 1: Reaction Mechanism

Caption: Reaction pathway illustrating the sequential nucleophilic substitution of chlorine atoms by the amino and hydroxyl groups of 3-amino-1-propanol, facilitated by base-mediated HCl scavenging.

Process Development & Optimization

Stoichiometry & Reagents

The synthesis requires precise stoichiometry. The Dichloride is the limiting reagent.

-

3-Amino-1-propanol: 1.0–1.05 equivalents. Excess leads to difficult-to-remove impurities.

-

Base (Triethylamine or N-methylmorpholine): 2.0–2.2 equivalents. Essential to neutralize the 2 moles of HCl generated. Insufficient base stalls the reaction; excess base can complicate work-up.

-

Solvent: Dichloromethane (DCM) is the industry standard due to excellent solubility of the dichloride and product, but poor solubility of the amine-HCl salt (facilitating removal). Ethyl Acetate (EtOAc) is a greener alternative but may require slightly higher volumes.

Critical Process Parameters (CPPs)

| Parameter | Range | Rationale |

| Addition Temp | 0°C to 5°C | Controls exotherm; prevents polymerization/dimerization. |

| Reaction Temp | 20°C to 25°C | Ensures complete conversion after initial addition. |

| Time | 15–20 Hours | Slower kinetics for the second ring-closing step. |

| Moisture | < 0.1% | Phosphoryl chlorides hydrolyze rapidly. Anhydrous conditions are vital. |

| Agitation | High Shear | Ensures mass transfer, especially as amine salts precipitate. |

Detailed Scale-Up Protocol

Batch Size: 100 g Input (Dichloride) Reactor: 2L Jacketed Glass Reactor with Overhead Stirrer

Step 1: Reactor Charging

-

Purge the reactor with dry Nitrogen (

) for 15 minutes. -

Charge Dichloride (100.0 g, 0.386 mol) into the reactor.

-

Add Dichloride Methane (DCM) (500 mL, 5 vol) under

. -

Start agitation (250-300 RPM) to dissolve.

-

Cool the jacket to 0°C . Ensure internal temperature reaches

.

Step 2: Reagent Addition

-

In a separate vessel, mix 3-Amino-1-propanol (29.0 g, 0.386 mol, 1.0 eq) and Triethylamine (78.1 g, 0.772 mol, 2.0 eq) in DCM (100 mL).

-

Transfer this solution to a pressure-equalizing addition funnel.

-

Slowly add the amine/base solution to the reactor over 2–3 hours .

-

Control: Maintain

. Stop addition if temp spikes. -

Observation: White precipitate (TEA·HCl) will form immediately.

-

Step 3: Reaction & Quench

-

After addition is complete, hold at 0–5°C for 30 mins.

-

Warm the reactor to 20–25°C (Room Temp) over 1 hour.

-

Stir at 20–25°C for 15–18 hours .

-

IPC (In-Process Control): Sample for HPLC. Target: < 1.0% remaining Dichloride.

-

Quench: Add Water (300 mL) to the reactor. Stir vigorously for 15 mins to dissolve salts.

Step 4: Work-up & Purification

-

Stop stirring and allow phases to separate (15-30 mins).

-

Drain the lower organic layer (Product in DCM).

-

Re-extract the aqueous layer with DCM (100 mL). Combine organic layers.

-

Acid Wash: Wash combined organics with 1N HCl (200 mL) to remove unreacted amine/base. Caution: Exotherm possible.

-

Base Wash: Wash with 5% Sodium Bicarbonate (

) (200 mL) to neutralize. -

Drying: Dry organic layer over Anhydrous Sodium Sulfate (

). Filter. -

Concentration: Concentrate under vacuum (

) to a thick oil. Do not overheat (CP is heat sensitive).

Step 5: Crystallization (Monohydrate Formation)

-

Dissolve the residue in Water (150 mL) at 35–40°C.

-

Cool slowly to 0–5°C over 4 hours.

-

Seed with authentic Cyclophosphamide Monohydrate crystals if available.

-

Hold at 0–5°C for 4 hours. White crystals will form.

-

Filter the solid. Wash with cold water (20 mL) and cold ether (optional, for drying aid).

-

Drying: Dry in a vacuum oven at 20–25°C for 6–10 hours.

-

Critical: Do not use high vacuum or heat >25°C, or you will dehydrate the product to the unstable anhydrous form. Target water content: 6.0–7.0% (Theoretical for monohydrate: ~6.45%).

-

Process Flow Diagram

Caption: Operational workflow for the synthesis, purification, and isolation of Cyclophosphamide Monohydrate.

Analytical Specifications

| Test | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Identification | Conforms to Standard | IR / NMR |

| Assay (HPLC) | 97.0% – 102.0% | USP <621> |

| Water Content | 6.0% – 7.0% w/w | Karl Fischer (USP <921>) |

| Melting Point | 49°C – 53°C | Capillary (USP <741>) |

| Chloride | < 0.05% | Titration |

Troubleshooting Guide:

-

Low Yield: Check moisture in DCM (must be anhydrous). Ensure "Dichloride" quality (it degrades if stored improperly).

-

Oiling Out: If product oils out during crystallization, seed at a slightly higher temperature (10°C) and cool slower.

-

High Impurities: Addition temp was likely too high (>10°C), causing polymerization.

References

-

Baxter International Inc. (2014). Solvent-Free Process for the Preparation of Cyclophosphamide. US Patent Application US20140066654A1. Link

-

Lianyungang Guike Pharmaceutical Co Ltd. (2019). Synthesis method of cyclophosphamide. CN Patent CN109535201B. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2907, Cyclophosphamide. Link

-

Occupational Safety and Health Administration (OSHA). Nitrogen Mustard Safety Data. Link (General reference for Nitrogen Mustard handling standards).

Sources

Synthesis of isotopically labeled cyclophosphamide using "Bis(2-chloroethyl)phosphoramidic dichloride"

Abstract & Strategic Overview

Cyclophosphamide (CP) remains a cornerstone alkylating agent in oncology and rheumatology. In modern drug metabolism and pharmacokinetics (DMPK) studies, stable isotope-labeled analogs (e.g., Deuterium or

This guide details the synthesis of isotopically labeled Cyclophosphamide via a convergent route using

Key Advantages of This Route:

-

Modularity: Allows late-stage introduction of expensive isotopic reagents.

-

Atom Economy: High-yielding cyclization minimizes waste of labeled precursors.

-

Purity: Crystallization-driven purification reduces reliance on difficult chromatographic separations of toxic intermediates.

Safety & Hazard Control (Critical)

WARNING: The reagents described herein are potent alkylating agents and vesicants (blistering agents).

| Hazard Class | Specific Risk | Mitigation Strategy |

| Nitrogen Mustards | DNA Alkylation / Carcinogen | Handle exclusively in a certified Class II Biological Safety Cabinet or Chemical Fume Hood. Double-glove (Nitrile under Laminate). |

| BCPD | Corrosive / Water Reactive | Reacts violently with moisture to release HCl. Store under Argon/Nitrogen. |

| Solvents | Flammability | Use spark-proof apparatus; ground all glassware. |

Decontamination Protocol: All glassware and surfaces contacting BCPD or Cyclophosphamide must be quenched with a solution of 10% Sodium Thiosulfate and 5% Sodium Bicarbonate for 24 hours before standard cleaning.

Chemical Reaction Strategy

The synthesis relies on a nucleophilic substitution at the phosphorus center. BCPD acts as a "phosphorus electrophile" reacting with the bifunctional nucleophile 3-aminopropanol.

Reaction Pathway Diagram

Figure 1: Convergent synthesis pathway. The isotopic label is typically introduced via the 3-Aminopropanol reagent (blue) to form the ring-labeled product.

Materials & Equipment

Reagents

-

Precursor:

-Bis(2-chloroethyl)phosphoramidic dichloride (BCPD). Note: Ensure purity >95% via -

Label Source: 3-Aminopropanol-

(or -

Base: Triethylamine (TEA), dried over KOH.

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (Anhydrous, <50 ppm

). -

Quench: 1M HCl (aq) and Sat.

.

Equipment

-

Three-neck round-bottom flask (flame-dried).

-

Pressure-equalizing addition funnel.

-

Inert gas manifold (Nitrogen/Argon).

-

Rotary evaporator with cold trap (to capture toxic volatiles).

Experimental Protocol

Step 1: Reactor Setup and Inerting[1]

-

Assemble a 250 mL three-neck flask with a magnetic stir bar, temperature probe, and addition funnel.

-

Purge the system with dry Argon for 15 minutes.

-

Charge the flask with BCPD (10.0 mmol) dissolved in DCM (40 mL) .

-

Cool the solution to 0–5 °C using an ice/water bath.

Step 2: Controlled Addition (The Critical Step)

Rationale: The reaction is exothermic. Rapid addition causes polymerization or hydrolysis.

-

In a separate dry flask, mix 3-Aminopropanol-

(10.0 mmol) and Triethylamine (20.0 mmol) in DCM (20 mL) . -

Transfer this mixture to the addition funnel.

-

Add the amine/base solution dropwise to the BCPD solution over 45–60 minutes .

-

Control Point: Ensure internal temperature does not exceed 10 °C.

-

-

Once addition is complete, allow the reaction to warm to room temperature (20–25 °C).

-

Stir for 12–18 hours .

Step 3: Workup and Purification[1]

-

Filtration: Filter off the precipitated Triethylamine Hydrochloride (TEA·HCl) salt using a sintered glass funnel. Wash the cake with cold DCM (10 mL).

-

Acid Wash: Transfer the filtrate to a separatory funnel. Wash gently with 0.1 M HCl (2 x 20 mL) .

-

Why: Removes unreacted amine and residual base.

-

-

Neutralization: Wash the organic layer with Sat.

(1 x 20 mL) followed by Brine (1 x 20 mL) . -

Drying: Dry the organic phase over Anhydrous

for 20 minutes. -

Concentration: Evaporate the solvent under reduced pressure (Water bath < 40 °C) to yield a crude oil or semi-solid.

-

Crystallization: Dissolve crude in minimal hot Ethyl Acetate/Ether (1:5 ratio) and cool to -20 °C overnight. Collect white crystals.

Validation & Quality Control

Expected Analytical Data